molecular formula C10H22N2 B13957790 1-(2,2-Dimethylpropyl)-4-methylpiperazine CAS No. 343271-73-8

1-(2,2-Dimethylpropyl)-4-methylpiperazine

Cat. No.: B13957790
CAS No.: 343271-73-8
M. Wt: 170.30 g/mol
InChI Key: AJGLFRJMVRQXSZ-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpropyl)-4-methylpiperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines that contain two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethylpropyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the alkylation of piperazine with 2,2-dimethylpropyl chloride and methyl iodide. The reaction typically occurs in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethylpropyl)-4-methylpiperazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride in an aprotic solvent.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-(2,2-Dimethylpropyl)-4-methylpiperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylpropyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

  • 1-(2,2-Dimethylpropyl)-piperazine
  • 4-Methylpiperazine
  • 1-(2,2-Dimethylpropyl)-4-ethylpiperazine

Comparison: 1-(2,2-Dimethylpropyl)-4-methylpiperazine is unique due to the presence of both a 2,2-dimethylpropyl group and a methyl group on the piperazine ring. This structural feature distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity. The combination of these substituents may enhance its binding affinity to specific targets or alter its pharmacokinetic properties, making it a compound of interest in various research fields.

Properties

CAS No.

343271-73-8

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

1-(2,2-dimethylpropyl)-4-methylpiperazine

InChI

InChI=1S/C10H22N2/c1-10(2,3)9-12-7-5-11(4)6-8-12/h5-9H2,1-4H3

InChI Key

AJGLFRJMVRQXSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1CCN(CC1)C

Origin of Product

United States

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